4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of 4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone compounds.
Substitution: The aminoethyl group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazolone derivatives.
Scientific Research Applications
4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives, such as:
Phenylbutazone: Known for its anti-inflammatory properties.
Antipyrine: Used as an analgesic and antipyretic.
Aminophenazone: Another analgesic and antipyretic compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazolone derivatives.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-4-2-3-5-9(8)11-10(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYQBFHRGBSLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=O)NN2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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